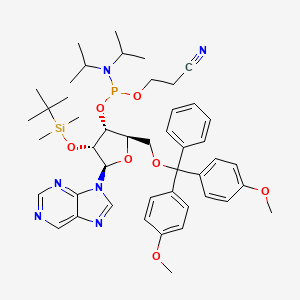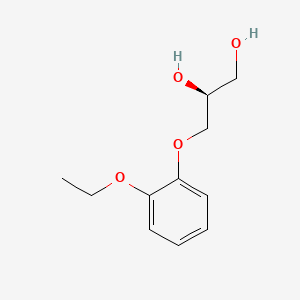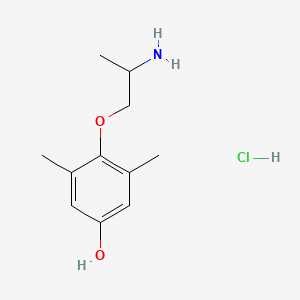
4-ヒドロキシメキシレチン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy Mexiletine is a derivative of Mexiletine . Mexiletine is an orally active antiarrhythmic agent . It is a white to off-white crystalline powder with a slightly bitter taste, freely soluble in water and in alcohol . The chemical name of mexiletine hydrochloride is 1-methyl-2-(2,6-xylyloxy)ethylamine hydrochloride .
Molecular Structure Analysis
The molecular formula of 4-Hydroxy Mexiletine is C11H18ClNO2 . The InChI is InChI=1S/C11H17NO2.ClH/c1-7-4-10(13)5-8(2)11(7)14-6-9(3)12;/h4-5,9,13H,6,12H2,1-3H3;1H . The Canonical SMILES is CC1=CC(=CC(=C1OCC©N)C)O.Cl .Physical and Chemical Properties Analysis
4-Hydroxy Mexiletine has a molecular weight of 231.72 g/mol . It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . The Exact Mass is 231.1026065 g/mol . The Topological Polar Surface Area is 55.5 Ų . The Heavy Atom Count is 15 .科学的研究の応用
不整脈治療
メキシレチンは、非選択的電圧依存性ナトリウムチャネルブロッカーとして作用するIBクラスの抗不整脈薬です . これは、心室性不整脈の治療に使用されてきました . 心筋細胞における高速ナトリウムチャネルの遮断能力を通じて、ここ数十年で軽度から中等度の抗不整脈作用を果たしてきました .
心室性不整脈の治療
構造的心疾患があり、薬剤に反応しない(主にアミオダロンに反応しない)、心室性不整脈がある患者、および先天性長QT症候群(LQTS)の特定の形式を持つ患者は、現在でもメキシレチンから恩恵を受ける可能性があります .
キラル識別
メキシレチンは、ラセミ混合物であるR、S-MXL塩酸塩として治療に用いられています . 毛細管電気泳動(CE)とシクロデキストリン(CD)をキラルセレクター(CS)として使用して、メキシレチンのエナンチオマーをキラル分離するための新しく、迅速で効率的な方法が開発されました .
ミオトニアの治療
ジストロフィー性および非ジストロフィー性ミオトニア患者の両方におけるメキシレチンの有効性と安全性が評価されています . ジストロフィー性および非ジストロフィー性ミオトニアはまれなため、メキシレチンが潜在的な治療法としての有効性に関するエビデンスは限られています .
再発性治療抵抗性心室頻脈/細動の抑制
メキシレチンは、さまざまな不整脈発生状況でその有効性を示してきました . これは、再発性治療抵抗性心室頻脈/細動の抑制について試験されています
作用機序
- Role : It inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential (Phase 0) in cardiac cells .
- Downstream effects include shortened action potential duration, reduced refractoriness, and decreased Vmax in partially depolarized cells with fast response action potentials .
- Clinically, it treats ventricular tachycardia and symptomatic premature ventricular beats, while preventing ventricular fibrillation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化学分析
Biochemical Properties
4-Hydroxy Mexiletine interacts with various enzymes and proteins. The formation of hydroxymethyl-mexiletine, p-hydroxy-mexiletine, and m-hydroxy-mexiletine is genetically determined and cosegregates with polymorphic debrisoquine 4-hydroxylase [cytochrome P450 (CYP) 2D6] activity . This suggests that 4-Hydroxy Mexiletine may interact with these enzymes during its metabolic process.
Cellular Effects
In terms of cellular effects, 4-Hydroxy Mexiletine, like its parent compound Mexiletine, has been shown to have significant effects on cardiomyocytes . It has been observed to increase the sodium current in non-diseased human induced pluripotent stem cell-derived cardiomyocytes . This suggests that 4-Hydroxy Mexiletine may influence cell function by modulating ion channels and affecting cellular signaling pathways.
Molecular Mechanism
The molecular mechanism of 4-Hydroxy Mexiletine is similar to that of Mexiletine. It inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential, Phase 0 . This indicates that 4-Hydroxy Mexiletine exerts its effects at the molecular level through binding interactions with sodium channels, potentially influencing gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy Mexiletine have been observed to change over time. For instance, chronic administration of Mexiletine has been shown to increase the sodium current in cardiomyocytes . This suggests that 4-Hydroxy Mexiletine may have long-term effects on cellular function, potentially influencing the stability and degradation of the compound in in vitro or in vivo studies.
Metabolic Pathways
4-Hydroxy Mexiletine is involved in several metabolic pathways. It is a metabolite of Mexiletine, which is metabolized in the liver via the CYP2D6 pathway to form inactive metabolites . This suggests that 4-Hydroxy Mexiletine may interact with enzymes such as CYP2D6 and could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
Mexiletine is rapidly and completely absorbed following oral administration with a bioavailability of about 90% . Its volume of distribution is large and varies from 5 to 9 L/kg in healthy individuals . This suggests that 4-Hydroxy Mexiletine, as a metabolite of Mexiletine, may also be widely distributed within cells and tissues.
特性
IUPAC Name |
4-(2-aminopropoxy)-3,5-dimethylphenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-7-4-10(13)5-8(2)11(7)14-6-9(3)12;/h4-5,9,13H,6,12H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVTPUSDCYBQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(C)N)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857800 |
Source


|
| Record name | 4-(2-Aminopropoxy)-3,5-dimethylphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123363-66-6 |
Source


|
| Record name | 4-(2-Aminopropoxy)-3,5-dimethylphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
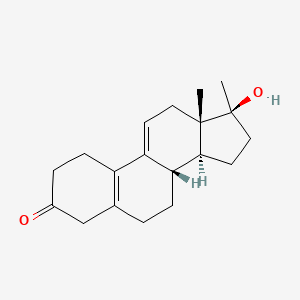
![(8S,13S,14S,17S)-13,17-Dimethyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B589800.png)
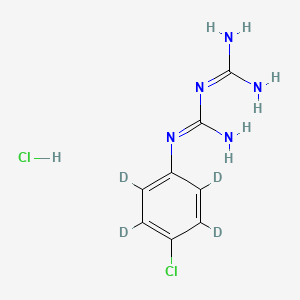


amino}ethan-1-ol](/img/structure/B589810.png)
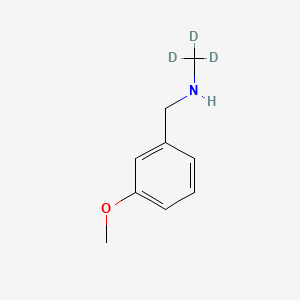
![N-(1-Iodo-1H-benzo[d][1,2,3]triazol-7-yl)-4-methylbenzenesulfonamide](/img/structure/B589814.png)
